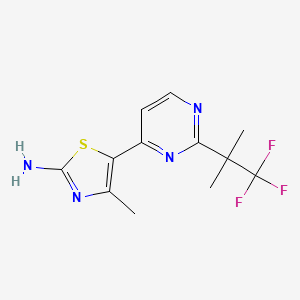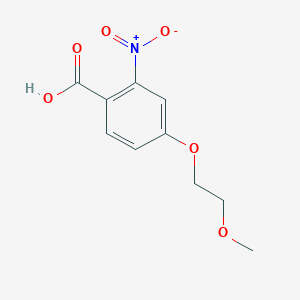![molecular formula C10H8ClNO2S B1467896 [2-(3-Chlorophenoxy)thiazol-5-yl]methanol CAS No. 867315-09-1](/img/structure/B1467896.png)
[2-(3-Chlorophenoxy)thiazol-5-yl]methanol
Vue d'ensemble
Description
2-(3-Chlorophenoxy)thiazol-5-ylmethanol, also known as 3-chloro-5-((3-chlorophenoxy)thiazol-2-yl)methanol, is a chemical compound used in scientific research and laboratory experiments. It is a highly versatile compound that can be used in a variety of different applications and experiments. In
Applications De Recherche Scientifique
2-(3-Chlorophenoxy)thiazol-5-ylmethanol has a variety of scientific research applications. It has been used in the synthesis of a variety of different compounds, such as 1,3-dioxolanes, 1,3-dioxanes, and 1,3-dihydro-2H-thiazoles. It has also been used in the synthesis of heterocyclic compounds, such as thiazolines, thiazolidines, and thiazolidinones. Additionally, it has been used in the synthesis of polymeric materials, such as polyurethanes and polyesters.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenoxy)thiazol-5-ylmethanol is relatively simple. It undergoes nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. This allows it to form various types of compounds, such as 1,3-dioxolanes, 1,3-dioxanes, and 1,3-dihydro-2H-thiazoles.
Effets Biochimiques Et Physiologiques
2-(3-Chlorophenoxy)thiazol-5-ylmethanol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have anti-cancer properties, as it has been found to inhibit the growth of certain cancer cell lines, such as human lung adenocarcinoma (A549) and human breast adenocarcinoma (MCF-7).
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3-Chlorophenoxy)thiazol-5-ylmethanol in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is highly versatile, allowing it to be used in a variety of different experiments. Additionally, it is relatively inexpensive and non-toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. It has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, it has a relatively low boiling point, making it difficult to use in experiments that require high temperatures.
Orientations Futures
There are a variety of potential future directions for 2-(3-Chlorophenoxy)thiazol-5-ylmethanol. It could be used in the synthesis of more complex compounds, such as peptides, proteins, and nucleic acids. Additionally, it could be used in the synthesis of polymers, such as polyurethanes and polyesters. It could also be used in the development of new drugs and therapeutics, as it has been found to have anti-inflammatory and anti-cancer properties. Finally, it could be used in the development of new materials, such as nanomaterials and biomaterials.
Propriétés
IUPAC Name |
[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-7-2-1-3-8(4-7)14-10-12-5-9(6-13)15-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZDAAVRQANJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Chlorophenoxy)thiazol-5-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxymethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-2H-tetrazole](/img/structure/B1467815.png)
![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)
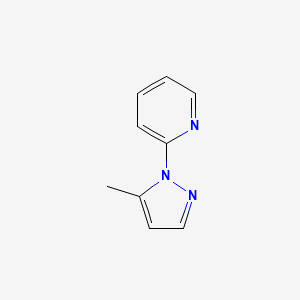
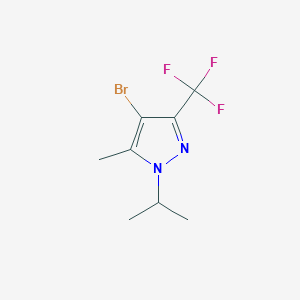
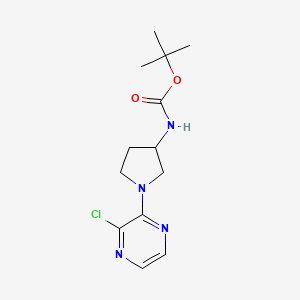
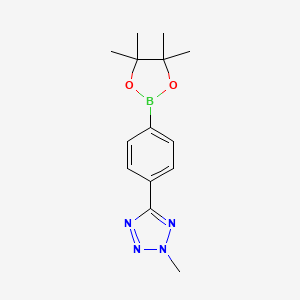
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)
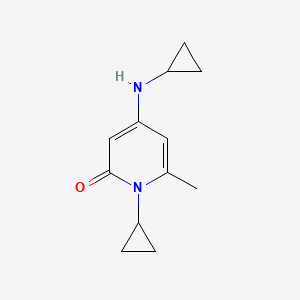
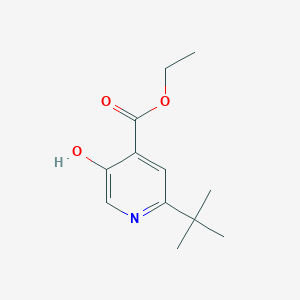
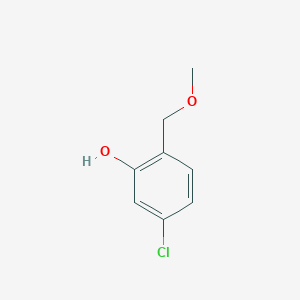
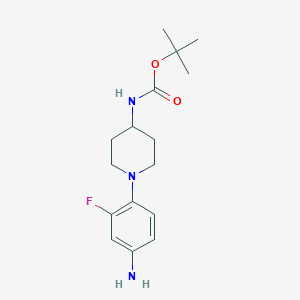
![[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine](/img/structure/B1467832.png)
